molecular formula C9H13N3O5 B125971 Isocytidine CAS No. 489-59-8

Isocytidine

Katalognummer B125971
CAS-Nummer: 489-59-8
Molekulargewicht: 243.22 g/mol
InChI-Schlüssel: RGNOTKMIMZMNRX-XVFCMESISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isocytidine is a synthetic nucleoside in which the nucleobase is isocytosine and the sugar is β-D-ribofuranose . It is an isomer of Cytidine, where the amine and carbonyl groups are interchanged . Isocytidine can form a Watson-Crick base pair with isoguanosine and is used in laboratory studies of synthetic nucleic acid analogs containing isoguanine-isocytosine base pairs .


Synthesis Analysis

The synthesis of Isocytidine has been discussed in several papers. For instance, a study by Jaworski et al. discusses why isoguanine and isocytosine are not components of the genetic code . Another paper by Roberts et al. presents a theoretical and experimental study of isoguanine and isocytosine . A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells has also been published .


Molecular Structure Analysis

Isocytidine has a molecular formula of C9H13N3O5 . The InChI string representation of its structure is InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6-,7-,8-/m1/s1 . The molecular weight of Isocytidine is 243.22 g/mol .


Physical And Chemical Properties Analysis

Isocytidine has a molecular weight of 243.22 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass of Isocytidine is 243.08552052 g/mol .

Wissenschaftliche Forschungsanwendungen

Metabolism Study in Bacteria

Isocytidine has been used in the study of its metabolism in bacteria like Escherichia coli . The research found that intact cells and cell-free extracts of E. coli convert isocytidine to isocytosine and uracil . This study provides insights into the metabolic pathways of isocytidine in bacterial systems .

Base Pair Recognition

Isocytidine forms a base pair with Isoguanosine . The enzymatic recognition of this base pair has been studied extensively. This research has implications in understanding the molecular recognition in nucleic acids .

Template-Directed Formation

Various polymerases have been found to catalyze the template-directed formation of a base pair between isoguanine (iso-G) and isocytidine (iso-C) in duplex oligonucleotides . This has implications in understanding the enzymatic processes in DNA and RNA synthesis .

Deamination Reaction Study

Derivatives of isocytidine were found to undergo significant amounts of deamination under alkaline conditions . This has been used to study the stability of isocytidine and its derivatives under different conditions .

Tautomeric Forms Study

The study of tautomeric forms of isocytidine has been conducted . This research helps in understanding the structural dynamics of isocytidine .

Information Storage Molecules Study

The base pair of isocytidine and isoguanosine has been studied as a part of information storage molecules . This research provides insights into the potential roles of isocytidine in genetic information storage .

Eigenschaften

IUPAC Name

2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNOTKMIMZMNRX-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964137
Record name 2-Imino-1-pentofuranosyl-1,2-dihydropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocytidine

CAS RN

489-59-8
Record name Isocytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-1-pentofuranosyl-1,2-dihydropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isocytidine
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Isocytidine
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Isocytidine
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Isocytidine
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Isocytidine
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Isocytidine

Q & A

Q1: What is the molecular formula and weight of isocytidine?

A1: Isocytidine has a molecular formula of C9H13N3O5 and a molecular weight of 243.22 g/mol.

Q2: How stable is isocytidine under different conditions?

A2: Isocytidine can undergo deamination to uracil, especially under alkaline conditions used in oligonucleotide synthesis. [] This process can be minimized by using appropriate protecting groups during synthesis. [, ] Additionally, 2′-deoxy-5-methylisocytidine, a commonly used derivative, experiences a small degree of hydrolytic deamination (approximately 0.5%) under standard oligonucleotide synthesis and deprotection conditions. []

Q3: Are there any spectroscopic data available for isocytidine?

A3: Yes, studies have investigated the magnetic circular dichroism and circular dichroism spectra of isocytidine, providing insights into its electronic structure and tautomerism. []

Q4: How does isocytidine get metabolized in living organisms?

A4: In Escherichia coli, isocytidine is converted to isocytosine and uracil. [, , ] Interestingly, uridine phosphorylase and cytidine deaminase, enzymes involved in the metabolism of other nucleosides, do not participate in isocytidine metabolism. [, , ]

Q5: What is the significance of isocytidine in expanding the genetic alphabet?

A6: Isocytidine, when paired with isoguanosine (iso-G), can form a novel base pair with a distinct hydrogen-bonding pattern compared to the natural A-T(U) and G-C pairs. [, ] This property has been utilized to expand the genetic alphabet, with DNA and RNA polymerases successfully incorporating isoguanosine opposite isocytidine in a DNA template. [, ]

Q6: How does 5-methylisocytidine contribute to understanding RNA stability?

A7: Studies using 5-methylisocytidine and its corresponding base pair with isoguanosine have provided insights into the thermodynamic stability of RNA duplexes. Research indicates that the stability contributed by these non-natural base pairs is sequence-dependent and can be modeled using a nearest-neighbor approach. [, ]

Q7: Are there applications for isocytidine in oligonucleotide synthesis?

A9: Yes, 2′-O-methylated and 2′-O-propargyl derivatives of 5-methylisocytidine have been synthesized and incorporated into oligonucleotides. [] These modifications influence duplex stability depending on the oligonucleotide's strand orientation. [] Additionally, the 2′-O-propargyl derivative facilitates the cross-linking of nucleosides and oligonucleotides to form homodimers via click chemistry. []

Q8: What are the implications of isocytidine's structure on its recognition by enzymes?

A10: The orientation of the amino and carbonyl groups in isocytidine, differing from cytidine, influences its recognition by enzymes. While some polymerases can incorporate isoguanosine opposite isocytidine, others, like T4 DNA polymerase, cannot. []

Q9: How have computational methods been used to study isocytidine?

A11: Computational chemistry, particularly molecular dynamics simulations, has been employed to investigate the impact of isocytidine and isoguanosine base pairs on the structure and stability of RNA duplexes. [, ] These simulations have provided insights into the dynamic behavior of these modified duplexes and helped refine force field parameters for more accurate free energy predictions. [, ]

Q10: What is known about the structure-activity relationships of isocytidine analogs?

A12: Research suggests that modifications to the sugar moiety, such as the introduction of a 2′-fluoro group, can influence the antiviral activity of isocytidine analogs. [] Additionally, alkylation at the 2′-O position of 5-methylisocytidine affects its incorporation into oligonucleotides and impacts duplex stability. []

Q11: How does the exocyclic amine of isoguanosine contribute to its interaction with isocytidine?

A13: Studies on the Tetrahymena ribozyme, which naturally contains a G.U wobble pair, have shed light on the role of the exocyclic amine of guanosine in base pairing. Replacing this pair with isoguanosine and isocytidine analogs reveals that the exocyclic amine is crucial for 5'-exon recognition and contributes to transition state stabilization during ribozyme catalysis. []

Q12: What are the known safety concerns associated with isocytidine?

A14: While detailed toxicological data for isocytidine are limited, 5-azacytidine, a structurally similar compound, shows bactericidal effects on Escherichia coli carrying EcoRII restriction-modification enzymes. [] This toxicity appears linked to the inhibition of the EcoRII methylase enzyme by 5-azacytidine. []

Q13: Are there any environmental concerns regarding isocytidine?

A13: Currently, there is limited information available on the environmental impact and degradation of isocytidine. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.

Q14: What are the potential future applications of isocytidine?

A14: Future research on isocytidine and its derivatives could explore their potential in various areas:

  • Expanding the Genetic Code: Continued investigation of isocytidine and isoguanosine base pairs could lead to the development of semi-synthetic organisms with an expanded genetic code. []
  • Therapeutic Oligonucleotides: The unique properties of modified isocytidine analogs may prove beneficial in designing therapeutic oligonucleotides with improved stability, targeting, and efficacy. []
  • Nanotechnology: The ability of some isocytidine derivatives to participate in click chemistry reactions makes them promising candidates for building blocks in DNA-based nanostructures. []

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